

Environmental Fate and Persistence of Profenofos: A Technical Guide

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Compound of Interest

Compound Name: Profenofos

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Introduction

Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests, primarily on cotton and vegetable crops.[1][2] Its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] Due to its widespread application and inherent toxicity, understanding the environmental fate, persistence, and degradation of **profenofos** is critical for assessing its ecological risk and ensuring the safety of non-target organisms and human health. This technical guide provides a comprehensive overview of the environmental behavior of **profenofos**, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, volatility, and potential for bioaccumulation.

Table 1: Physicochemical Properties of **Profenofos**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ BrClO ₃ PS	[1]
Molecular Mass	373.6 g/mol	
Appearance	Pale yellow liquid	[2]
Water Solubility	28 mg/L (at 25°C)	[3]
Vapor Pressure	9.00 x 10 ⁻⁷ mm Hg (at 25°C)	[1]
Octanol-Water Partition Coefficient (log K _{ow})	4.4 - 4.7	[1]
Henry's Law Constant	2.21 x 10 ⁻⁸ atm-m ³ /mol	[2]

Environmental Persistence

Profenofos is considered to have low to moderate persistence in the environment.[3] Its degradation is significantly influenced by abiotic and biotic factors, particularly pH, sunlight, and microbial activity.[1][2]

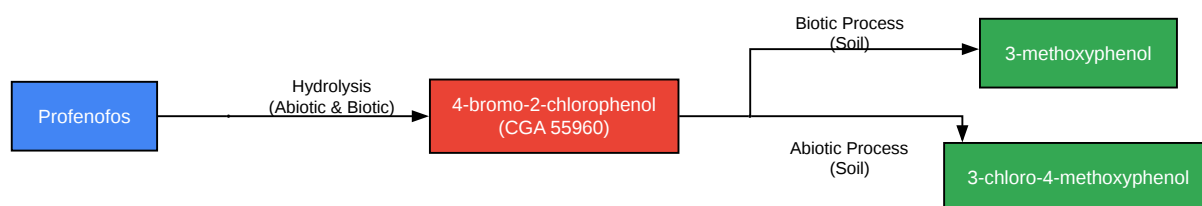
Table 2: Environmental Persistence (Half-life) of **Profenofos**

Medium	Condition	Half-life (t _{1/2})	Reference(s)
Soil	Aerobic, alkaline (pH 7.8)	2 days	[1][2]
Anaerobic, alkaline (pH 7.8)	3 days	[2]	
Field (Pigeonpea crop)	5.18 - 5.93 days	[4]	
General Field	~7 days		
Water (Hydrolysis)	pH 5 (20°C)	93 - 108 days	[1][2]
pH 7 (20°C)	14.6 - 62 days	[1][2]	
pH 9 (20°C)	5.7 hours - 0.33 days	[1][2]	
Photodegradation (Water)	Sunlight	~32.8 hours	[5]
Artificial UV Lamp	1.7 - 7.0 hours	[5]	

Profenofos is relatively stable under neutral and slightly acidic conditions but degrades rapidly in alkaline environments through hydrolysis.[2] In soil, degradation is faster under alkaline conditions due to both chemical hydrolysis and microbial action.[1][2]

Degradation Pathways

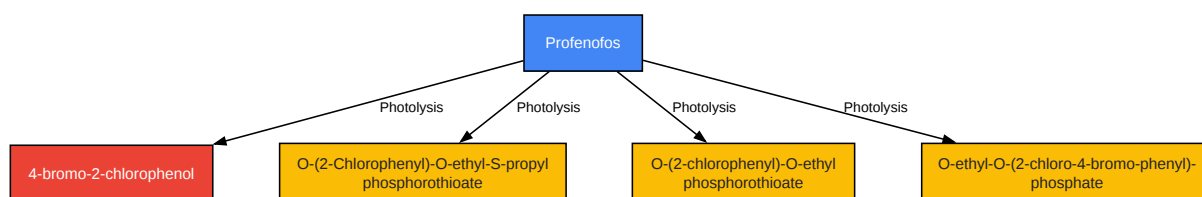
The primary degradation pathway for **profenofos** in plants, animals, soil, and water is the hydrolysis of the phosphate ester bond.[6][7] This process yields its main metabolite, 4-bromo-2-chlorophenol (also known as CGA 55960).[6] This primary metabolite can then undergo further transformation.



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Caption: Degradation pathway of **Profenofos** in soil and water.

Photodegradation is another significant pathway for **profenofos** transformation in the environment, especially in surface waters.[5] This process can lead to the formation of 4-bromo-2-chlorophenol as well as other photoproducts.[5][6]



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Caption: Major identified photodegradation products of **Profenofos**.

Mobility and Transport in Soil

The mobility of **profenofos** in soil is considered to be low to slight.[1][2] This is primarily due to its tendency to adsorb to soil particles, particularly organic matter and clay.[2] The strength of this adsorption is quantified by the organic carbon-water partition coefficient (Koc).

Table 3: Soil Mobility and Partitioning of **Profenofos**

Parameter	Value	Interpretation	Reference(s)
Soil Adsorption Coefficient (Koc)	869 - 3,922 L/kg	Low to Slight Mobility	[1][2][8]
Groundwater Ubiquity Score (GUS)	< 1.8	Very Low Leaching Potential	[9]

A high Koc value indicates strong binding to soil, which limits the potential for **profenofos** to leach into groundwater.[10] Its low water solubility and high adsorption contribute to its retention in the upper soil layers. Volatilization from moist or dry soil surfaces is not considered an important fate process due to its low vapor pressure and Henry's Law constant.[2]

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the accumulation of a substance in an organism from all sources (water, food, sediment), while bioconcentration refers specifically to uptake from the surrounding medium (e.g., water). The potential for **profenofos** to bioaccumulate is moderate to high based on its log Kow, but studies show conflicting results.

Table 4: Bioconcentration Factors (BCF) for **Profenofos** in Fish

BCF Value Range	Tissue/Organism	Interpretation	Reference(s)
29 - 682	Fish	Moderate to High	[2]
2.52 - 254.83	Mosquito fish (body, head, viscera)	Low to High (tissue-dependent)	[11]

The high log Kow value (>4) suggests a potential for bioconcentration.[12] However, metabolic studies in animals show that **profenofos** is rapidly broken down into more water-soluble metabolites and excreted.[1] In fish, accumulation has been observed to be highest in the viscera.[11] During chronic exposure studies, an initial accumulation was followed by a gradual decrease as metabolic processes cleared the compound.[3]

Experimental Protocols

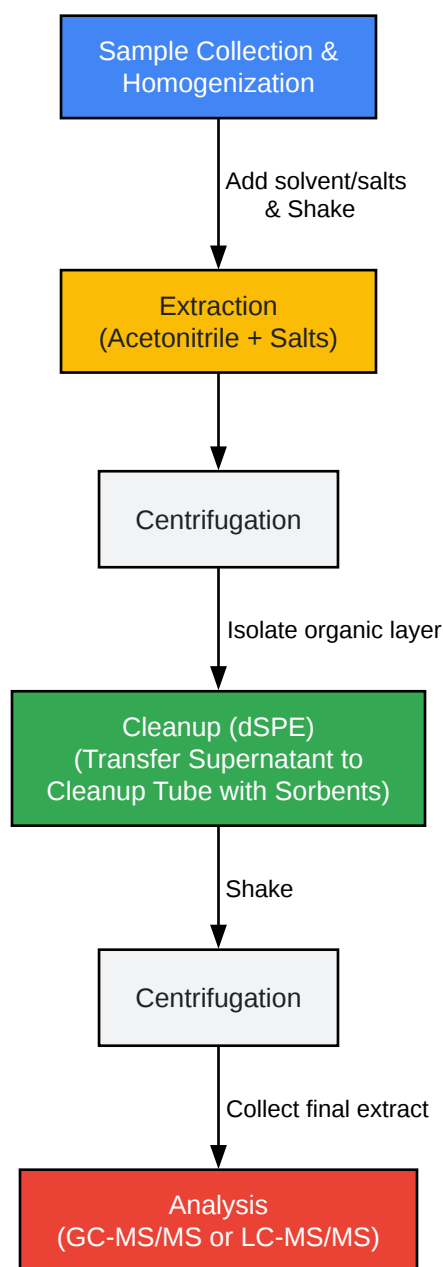
Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of pesticides.

Determination of Profenofos Residues in Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil, water, and food products.[\[13\]](#)[\[14\]](#)

Methodology Outline:

- **Sample Homogenization:** A representative sample (e.g., 10-15 g of soil or food) is homogenized to ensure uniformity.[\[15\]](#)
- **Extraction:** The homogenized sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and extraction salts (e.g., MgSO_4 , NaCl).[\[13\]](#)[\[16\]](#) The mixture is shaken vigorously to partition the **profenofos** into the organic solvent layer.
- **Cleanup (Dispersive Solid-Phase Extraction - dSPE):** An aliquot of the acetonitrile extract is transferred to a cleanup tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and organic acids, along with MgSO_4 to remove excess water.[\[13\]](#)[\[17\]](#)
- **Instrumental Analysis:** After centrifugation, the final extract is analyzed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry (MS/MS) or other selective detectors like a Flame Photometric Detector (FPD).[\[4\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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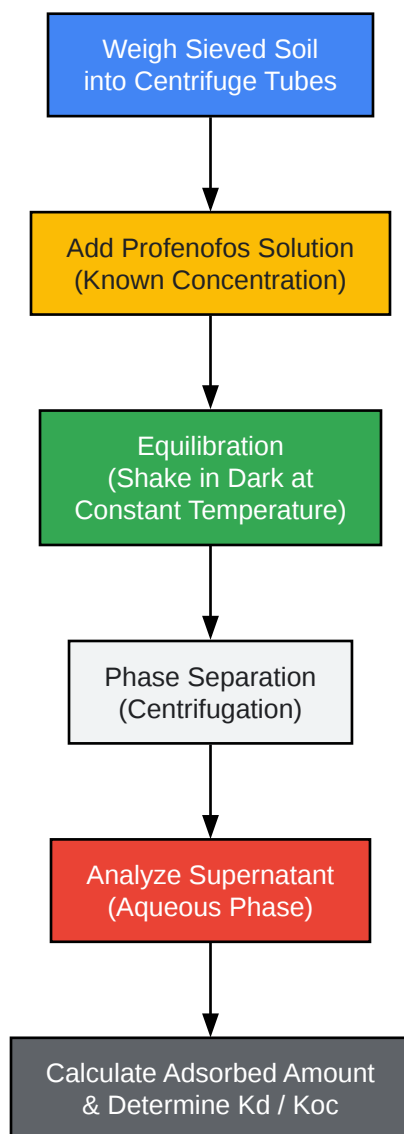
Caption: General workflow for **Profenofos** residue analysis using the QuEChERS method.

Soil Adsorption/Desorption Study

The batch equilibrium method, as described in OECD Guideline 106, is the standard protocol for determining the adsorption and desorption characteristics of a chemical in soil.[21][22]

Methodology Outline:

- Soil Preparation: Five or more different soil types are selected to cover a range of properties (pH, organic carbon, clay content). The soils are air-dried and sieved (≤ 2 mm).[23]
- Preliminary Test: A tier 1 test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check the stability of the test substance.[21]
- Adsorption Phase: Known masses of soil are placed in centrifuge tubes. A solution of known **profenofos** concentration (often ^{14}C -labeled) in 0.01 M CaCl_2 is added.[24]
- Equilibration: The tubes are agitated (shaken) in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibration time (e.g., 24-48 hours).[23][24]
- Analysis: The samples are centrifuged to separate the soil and solution. The concentration of **profenofos** remaining in the aqueous phase (supernatant) is measured.[22] The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Data Interpretation: The data are used to calculate adsorption coefficients (K_d and K_{oc}) and are often fitted to Freundlich or Langmuir adsorption isotherms.[23]



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Caption: Workflow for a soil adsorption study using the Batch Equilibrium Method (OECD 106).

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